2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Description
2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and an N-ethyl carboxamide at position 5. The cyclopropyl substituent may enhance metabolic stability and modulate steric interactions, while the carboxamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-cyclopropyl-N-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-5-6-16-10(8-15)7-11(14-16)9-3-4-9/h7,9H,2-6,8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZRWXUYLFCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the desired pyrazolo-diazepine skeleton .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its potential as an antiviral agent. Research indicates that pyrazolo[1,5-a]pyrazines can disrupt viral replication processes. Specifically, studies have shown that compounds in this class exhibit significant activity against the Hepatitis B virus (HBV) by modulating capsid assembly. This action potentially reduces HBV DNA viral load significantly.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazines may exhibit agonistic effects on serotonin receptors (e.g., 5-HT(1A)). Such interactions could lead to applications in treating mood disorders or anxiety-related conditions .
Cancer Research
Recent investigations have explored the use of this compound in cancer therapies. The ability of pyrazolo[1,5-a]pyrazines to inhibit specific cellular pathways involved in tumor growth presents opportunities for developing novel anticancer agents. The compound's low cytotoxicity combined with its targeted action makes it a candidate for further research in oncology.
Case Study 1: Hepatitis B Virus Inhibition
In a controlled laboratory setting, 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide was tested for its ability to inhibit HBV replication. Results showed a marked decrease in viral load in treated cell cultures compared to controls. The mechanism was attributed to interference with the assembly of the HBV capsid.
Case Study 2: Serotonin Receptor Modulation
A pharmacological study evaluated the effects of various pyrazolo[1,5-a]pyrazine derivatives on rat models exhibiting anxiety-like behaviors. The findings revealed that specific modifications to the structure enhanced binding affinity to serotonin receptors and resulted in observable anxiolytic effects.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as a type II HBV capsid assembly modulator, which interferes with the assembly of the viral capsid and inhibits viral replication . The compound’s effects are mediated through its binding to specific sites on the viral capsid proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of key analogs:
Data Tables
Physical Properties of Selected Compounds
Research Findings
- Synthetic Feasibility : The target compound’s cyclopropyl group may require specialized reagents (e.g., cyclopropane-carboxylic acid derivatives) for introduction, as seen in ’s use of EDCI/HOBt for amide coupling .
- Activity Trends : Carboxamide substituents at position 5 correlate with protease inhibition, while position 2 modifications (e.g., cyclopropyl vs. ester) influence steric and electronic properties .
- Structural Insights : X-ray crystallography (via tools like UCSF Chimera, ) reveals that the pyrazolo[1,5-a]pyrazine core adopts a planar conformation, facilitating π-π stacking in enzyme binding pockets .
Biological Activity
2-Cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrazines and is characterized by a bicyclic structure with two nitrogen atoms. Its structure includes:
- A cyclopropyl group
- An ethyl substituent
- A carboxamide functional group at the 5-position of the pyrazine ring
These structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
One of the most notable biological activities of this compound is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to alterations in cell proliferation. This mechanism has implications for cancer treatment strategies as it may help in controlling tumor growth by inducing cell cycle arrest in cancer cells .
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit notable antitumor properties. The compound has been evaluated for its anticancer activity against various human cancer cell lines. For instance, studies have shown that compounds with similar structures have demonstrated significant inhibitory effects on key oncogenic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrazines. Modifications to the cyclopropyl and ethyl groups can enhance potency and selectivity against specific targets. The flexibility in synthetic routes allows for the development of derivatives with varied biological profiles .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions that are pivotal in cellular signaling pathways. For example:
- Inhibition of CDK2 leads to cell cycle arrest.
- Potential interactions with other kinases or enzymes involved in tumor progression.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Activity : A study assessed the anticancer potential against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The results indicated significant cytotoxicity correlating with CDK2 inhibition .
- Pharmacological Profiling : Various derivatives were synthesized and screened for their pharmacological profiles, revealing promising candidates for further development as anticancer agents .
- Toxicity Assessment : Preliminary toxicity studies suggest that modifications to the compound can lead to reduced toxicity while maintaining efficacy against cancer cells .
Q & A
Basic: What are the common synthetic routes for 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation of aminopyrazole precursors with ketoesters or aldehydes. For example:
- Cyclocondensation : Methyl 3-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under basic conditions to form the pyrazolo[1,5-a]pyrazine core .
- Functionalization : The cyclopropyl group is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Ethyl substituents are added through amidation using bis(pentafluorophenyl) carbonate (BPC) to activate carboxyl groups .
Basic: What analytical techniques are used to confirm its structure and purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Advanced: How can synthetic yields be optimized while minimizing side products?
Answer:
- Reaction Conditions : Use catalytic additives (e.g., p-toluenesulfonic acid) to accelerate cyclization. Lowering reaction temperatures (0–5°C) reduces decomposition .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Recrystallization from ethanol/water mixtures improves purity .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability by controlling residence time and reagent mixing .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Replicate Assays : Test the compound in parallel with positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Analog Comparison : Compare activity with analogs lacking the cyclopropyl group to isolate its contribution .
Advanced: What strategies are effective in designing analogs with improved target selectivity?
Answer:
- Substituent Variation : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and reduce off-target binding .
- Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) or nitro (-NO₂) groups to modulate electron density and improve binding to hydrophobic enzyme pockets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cathepsins or kinases .
Basic: Which functional groups are critical for its chemical reactivity?
Answer:
- Pyrazolo[1,5-a]pyrazine Core : The fused bicyclic system provides π-π stacking interactions and hydrogen-bonding sites .
- Cyclopropyl Group : Enhances metabolic stability and influences conformational rigidity .
- Carboxamide : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced: How can computational methods guide mechanistic studies of its biological activity?
Answer:
- Molecular Dynamics Simulations : Predict binding modes with kinases (e.g., EGFR) by analyzing ligand-protein interactions over time .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory potency .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity to prioritize analogs .
Basic: What are its stability profiles under varying pH and temperature conditions?
Answer:
- Acidic Conditions : The carboxamide hydrolyzes slowly at pH < 3, requiring storage at neutral pH .
- Thermal Stability : Decomposes above 150°C; lyophilization is recommended for long-term storage .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the cyclopropyl ring .
Advanced: How to scale up synthesis without compromising purity?
Answer:
- Continuous Flow Synthesis : Optimize parameters (temperature, flow rate) to maintain reaction control at larger volumes .
- Automated Purification : Use preparative HPLC systems with fraction collectors to streamline isolation .
- In-line Analytics : Implement real-time IR or Raman spectroscopy to monitor reaction progress .
Advanced: What strategies address low aqueous solubility in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Convert the carboxamide to a phosphate ester for improved solubility, which is enzymatically cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
